7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]
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Overview
Description
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which includes a fluorine atom attached to the benzofuran moiety.
Preparation Methods
One common synthetic route involves the reaction of isobenzofuran with piperidine under specific conditions to form the spiro compound, followed by fluorination using appropriate reagents . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with altered functional groups.
Scientific Research Applications
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and certain types of cancer.
Mechanism of Action
The mechanism of action of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins. This interaction can modulate various biological processes, leading to the observed effects .
Comparison with Similar Compounds
7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] can be compared with other similar compounds, such as:
3H-Spiro[isobenzofuran-1,4’-piperidine]: Lacks the fluorine atom, which may result in different chemical and biological properties.
7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]: Similar structure but with variations in the benzofuran moiety, leading to different reactivity and applications.
The uniqueness of 7-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] lies in its specific spiro structure and the presence of the fluorine atom, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
4-fluorospiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C12H14FNO/c13-10-3-1-2-9-8-15-12(11(9)10)4-6-14-7-5-12/h1-3,14H,4-8H2 |
InChI Key |
YICASNLCUNSMJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CC=C3F |
Origin of Product |
United States |
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